molecular formula C16H13FN2O2S B2787418 N-(2-fluorophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide CAS No. 862827-82-5

N-(2-fluorophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide

Cat. No. B2787418
CAS RN: 862827-82-5
M. Wt: 316.35
InChI Key: SPZFGQHPVLHQGA-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide, also known as FBA, is a small molecule that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

N-(2-fluorophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide has been studied extensively for its potential applications in various scientific fields, including cancer research, neurobiology, and medicinal chemistry. In cancer research, N-(2-fluorophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. In neurobiology, N-(2-fluorophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide has been found to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. In medicinal chemistry, N-(2-fluorophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide has been used as a scaffold for the development of novel drugs with improved pharmacological properties.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. In cancer cells, N-(2-fluorophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. In neurobiology, N-(2-fluorophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide has been found to modulate the activity of GABA receptors by binding to a specific site on the receptor.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide has been shown to have various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, N-(2-fluorophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In neurobiology, N-(2-fluorophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide has been found to modulate the activity of GABA receptors, leading to the regulation of neuronal excitability and synaptic transmission.

Advantages and Limitations for Lab Experiments

N-(2-fluorophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, N-(2-fluorophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide also has some limitations, such as its limited availability and high cost, which may limit its use in some experiments.

Future Directions

There are several future directions for the research and development of N-(2-fluorophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide, including the optimization of its synthesis method, the identification of its molecular targets and mechanisms of action, and the development of novel drugs based on N-(2-fluorophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide scaffold. In addition, N-(2-fluorophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide may have potential applications in other scientific fields, such as materials science and nanotechnology, which require the design and synthesis of novel compounds with specific properties and functions.
Conclusion
In summary, N-(2-fluorophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide is a small molecule with significant potential for scientific research and development. Its synthesis method has been optimized to achieve high yields and purity, and it has been studied extensively for its potential applications in cancer research, neurobiology, and medicinal chemistry. Its mechanism of action involves the inhibition of various enzymes and receptors, leading to various biochemical and physiological effects. Although N-(2-fluorophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide has some limitations, its future directions are promising, and it may have potential applications in various scientific fields.

Synthesis Methods

The synthesis method of N-(2-fluorophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide involves the reaction of 2-aminobenzothiazole with 2-fluorophenylacetyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then treated with 2,2-dimethylpropanoic acid and N,N'-dicyclohexylcarbodiimide to obtain N-(2-fluorophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide. This method has been optimized to achieve high yields and purity of N-(2-fluorophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide.

properties

IUPAC Name

N-(2-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2S/c17-11-5-1-2-6-12(11)18-15(20)9-10-19-13-7-3-4-8-14(13)22-16(19)21/h1-8H,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZFGQHPVLHQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCN2C3=CC=CC=C3SC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide

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